molecular formula C24H31N3O3 B2995978 N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034443-53-1

N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2995978
CAS No.: 2034443-53-1
M. Wt: 409.53
InChI Key: DOBHZUPNLJDUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic chemical compound designed for research and development purposes. This molecule features a 1-benzylpiperidin-4-yl group, a structural motif found in compounds that exhibit high affinity for sigma receptors (σ1R), which are attractive biological targets for neurological disorders and neuropathic pain . The tetrahydro-2H-pyran-4-yl moiety contributes to the molecule's stereoelectronic properties and can influence its pharmacokinetic profile. Compounds incorporating the N-(1-benzylpiperidin-4-yl) structure have been investigated as potential multifunctional agents, with some analogues demonstrating potent activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The specific combination of the benzylpiperidine and isonicotinamide units in this molecule makes it a valuable chemical tool for researchers exploring new ligands for central nervous system (CNS) targets, structure-activity relationship (SAR) studies, and medicinal chemistry optimization programs in drug discovery. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c28-24(21-6-11-25-23(16-21)30-18-20-9-14-29-15-10-20)26-22-7-12-27(13-8-22)17-19-4-2-1-3-5-19/h1-6,11,16,20,22H,7-10,12-15,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBHZUPNLJDUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic compound with potential pharmacological applications. Its structure combines a piperidine moiety with an isonicotinamide scaffold, suggesting possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula: C24H31N3O3
  • Molecular Weight: 409.53 g/mol
  • IUPAC Name: N-(1-benzylpiperidin-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that derivatives of benzylpiperidine, similar to our compound, often exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and may influence neurotransmitter systems.

Enzyme Inhibition

  • MAGL Inhibition : Compounds related to this compound have shown significant inhibition of MAGL, an enzyme involved in the degradation of endocannabinoids. For instance, a related compound displayed an IC50 value of 80 nM against MAGL, indicating strong inhibitory potential .
  • Neurotransmitter Receptors : The piperidine structure is known to interact with various neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. This interaction could lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Biological Assays and Efficacy

Several studies have evaluated the efficacy of compounds similar to this compound in vitro and in vivo.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have shown promising results:

  • Cell Line Studies : A derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across different cancer types . This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Neuroprotective Effects

The compound's potential neuroprotective effects were assessed through various models:

  • Oxidative Stress Models : Compounds with similar structures have demonstrated the ability to mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

A few notable case studies highlight the biological activity of benzylpiperidine derivatives:

  • Study on MAGL Inhibition :
    • Objective : To evaluate the potency of a benzoylpiperidine derivative.
    • Findings : The study reported that the compound inhibited MAGL with an IC50 of 0.84 µM, showcasing its potential as a therapeutic agent for pain management through endocannabinoid modulation .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast and colorectal cancer cells.
    • Results : The tested compounds showed significant inhibition of cell growth, supporting further development as anticancer agents .

Data Summary Table

Biological ActivityAssay TypeCompound TestedIC50 Value (µM)Reference
MAGL InhibitionEnzyme AssayBenzoylpiperidine Derivative0.84
CytotoxicityCell Line StudyRelated Compound7.9 - 92
NeuroprotectionOxidative StressSimilar CompoundsNot specified

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Benzylpiperidin-4-yl C23H29N3O3 ~397.4 Benzylpiperidine (CNS potential), THP-methoxy (solubility)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide 2-(1-Benzylpiperidin-4-yl)ethyl C26H33N3O3 ~459.6 High synthetic yield (95%), acrylamide linker, methoxyphenyl group
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 2-(2-Methylindol-1-yl)ethyl C23H27N3O3 393.5 Indole substituent (aromatic interaction), higher lipophilicity
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)isonicotinamide Thiazol-2-yl C15H17N3O3S 319.4 Thiazole group (H-bonding potential), lower molecular weight
N-(But-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide But-3-yn-1-yl C17H22N2O3 ~302.4 Alkyne group (reactivity risk), stringent safety protocols (heat avoidance)

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~397.4 g/mol) falls within the acceptable range for oral bioavailability, unlike the higher-weight analog in (~459.6 g/mol), which may face absorption challenges.

Q & A

Q. What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how are intermediates characterized?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : 1^1H NMR is essential for verifying proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, pyran methoxy at δ 3.5–4.0 ppm). 13^13C NMR confirms carbonyl groups (amide C=O at ~165–170 ppm). High-resolution MS (HRMS) validates molecular weight with <5 ppm error. Purity is assessed via HPLC (≥95%) .

Q. What are the primary pharmacological targets associated with this compound?

  • Methodological Answer : Structural analogs (e.g., P2X7 antagonists, RAF inhibitors) suggest potential activity against purinergic receptors or kinase pathways. For example, the tetrahydro-2H-pyran-4-yl methoxy group is a common motif in kinase inhibitors targeting RAS mutants . In vitro assays (e.g., P2X7 receptor binding) are recommended for validation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) or compound purity. Mitigation strategies:
  • Use orthogonal assays (e.g., fluorescence-based calcium flux for P2X7, Western blotting for kinase inhibition).
  • Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and verify purity via LC-MS .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., over-acetylation).
  • Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to improve stereoselectivity.
  • Workup Optimization : Quench reactions with ice-cold water to precipitate impurities.
    Documented yields improved from 59% to 85% using these methods .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :
  • Core Modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-fluorobenzamide) to probe hydrophobic interactions.

  • Side Chain Variations : Introduce polar groups (e.g., hydroxyl, sulfonamide) to improve solubility and reduce off-target effects.

  • Assay Design : Test analogs against panels of related receptors (e.g., P2X1–P2X7) or kinases (e.g., BRAF, CRAF) to assess selectivity .

    • Data Table :
Analog ModificationBiological Activity (IC50_{50})Selectivity Ratio (Target/Off-Target)
4-Fluorobenzamide substitution12 nM (P2X7)120x (P2X7 vs. P2X3)
Tetrahydro-2H-pyran-4-yl methoxy8 nM (RAF)50x (RAF vs. MEK)

Q. What safety precautions are critical during in vivo studies?

  • Methodological Answer :
  • Acute Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (GHS Category 2). Use PPE (gloves, goggles) and avoid aerosol formation .
  • Metabolic Stability : Monitor for cytochrome P450 (CYP) inhibition using liver microsomes. Structural modifications (e.g., replacing labile esters with ethers) reduce time-dependent inhibition (TDI) .

Contradictions and Mitigations

Q. Why do reported melting points vary between studies?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Ensure recrystallization from consistent solvents (e.g., ethyl acetate/hexane) and use differential scanning calorimetry (DSC) to confirm polymorph identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.